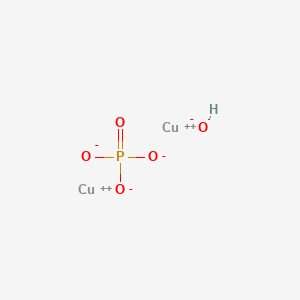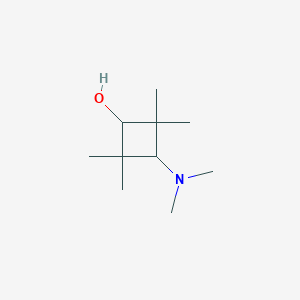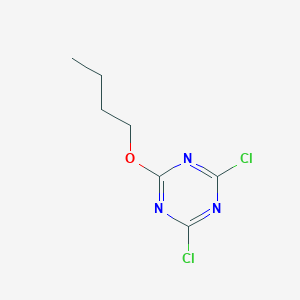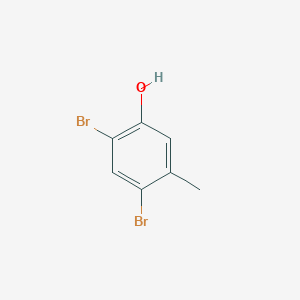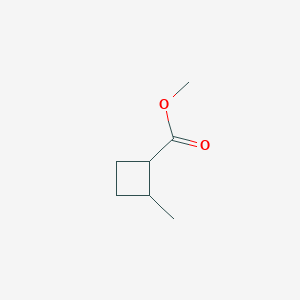![molecular formula C10H11N3O B083812 N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide CAS No. 14466-73-0](/img/structure/B83812.png)
N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide, commonly known as DMBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBC is a heterocyclic compound that contains a benzimidazole ring and a carboxamide group.
Aplicaciones Científicas De Investigación
DMBC has been extensively studied for its potential applications in various scientific fields. One of the main applications of DMBC is in the field of medicinal chemistry. DMBC has shown promising results as a potential antitumor agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMBC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
DMBC has also been studied for its potential applications in the field of material science. DMBC can act as a ligand for metal ions, which can be used to synthesize metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Mecanismo De Acción
The mechanism of action of DMBC is not fully understood. However, it is believed that DMBC exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMBC has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
DMBC has been shown to have both biochemical and physiological effects. DMBC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBC has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMBC is its potential as a potent antitumor agent. DMBC has shown promising results in inhibiting the growth of various cancer cell lines. DMBC can also be easily synthesized in the laboratory using simple and inexpensive reagents. However, DMBC has some limitations for lab experiments. DMBC is not very soluble in water, which can make it difficult to use in aqueous solutions. DMBC is also relatively unstable in the presence of light and air, which can limit its shelf life.
Direcciones Futuras
There are several future directions for research on DMBC. One potential direction is to study the mechanism of action of DMBC in more detail. Understanding the mechanism of action of DMBC can help in the development of more potent and selective antitumor agents. Another potential direction is to study the potential applications of DMBC in the field of material science. DMBC can be used as a ligand for metal ions to synthesize MOFs, which have potential applications in various fields. Finally, more research is needed to study the pharmacokinetics and toxicity of DMBC in vivo. Understanding the pharmacokinetics and toxicity of DMBC can help in the development of DMBC as a potential therapeutic agent.
Métodos De Síntesis
DMBC can be synthesized by the reaction of 2-aminobenzimidazole with dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction yields DMBC as a white solid with a melting point of 110-112°C. The purity of the synthesized DMBC can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propiedades
Número CAS |
14466-73-0 |
|---|---|
Nombre del producto |
N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide |
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N,N-dimethyl-1H-benzimidazole-2-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-13(2)10(14)9-11-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3,(H,11,12) |
Clave InChI |
ROIMOGUCFWNPMQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NC2=CC=CC=C2N1 |
SMILES canónico |
CN(C)C(=O)C1=NC2=CC=CC=C2N1 |
Sinónimos |
1H-Benzimidazole-2-carboxamide,N,N-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




